Modipafant, (S)-

Stereochemistry PAF Antagonism Enantiomer Potency

Researchers requiring stereochemically defined, high-purity PAF antagonists often encounter variability from racemic mixtures or competitive agents. Modipafant (S)- (UK-80,067) is the isolated (+)-enantiomer with approximately double the potency of the racemate and an irreversible, time-dependent inhibition profile that sustains target engagement long after plasma clearance (t1/2 1-3 h). • Doubled intrinsic potency vs. racemic UK-74,505; IC50 shifts from 5.6 nM (2-min preincubation) to 0.34 nM (60-min preincubation) in rabbit platelets. • Once-daily oral dosing achieves consistent PAF receptor blockade in vivo, independent of short pharmacokinetic half-life. • Supplied with comprehensive analytical documentation (≥98% purity) and global logistics support for seamless procurement.

Molecular Formula C34H29ClN6O3
Molecular Weight 605.095
CAS No. 122957-07-7
Cat. No. B609203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModipafant, (S)-
CAS122957-07-7
SynonymsModipafant, (S)-
Molecular FormulaC34H29ClN6O3
Molecular Weight605.095
Structural Identifiers
SMILESO=C(C1=C(C2=CC=C(N3C(C)=NC4=C3C=CN=C4)C=C2)NC(C)=C(C(NC5=NC=CC=C5)=O)[C@@H]1C6=CC=CC=C6Cl)OCC
InChIInChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m0/s1
InChIKeyODRYSCQFUGFOSU-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Modipafant Overview


Modipafant (S)-, also known as UK-80,067, is the (+)-enantiomer of the racemic dihydropyridine PAF antagonist UK-74,505, which was originally developed by Pfizer Ltd. as a therapeutic candidate for bronchoconstriction and asthma [1]. As a stereospecific platelet-activating factor (PAF) antagonist, Modipafant selectively inhibits PAF receptor signaling, a pathway implicated in numerous inflammatory and allergic conditions. It is a lipophilic weak base with a log D (octanol) of 4.3 at pH 7.4 and a pKa of 5.3 [2]. Unlike its racemate, Modipafant exhibits significantly enhanced intrinsic potency, making it a critical tool for researchers requiring high-specificity PAFR blockade without confounding activity from the less active (R)-enantiomer [3].

1
Stereochemical control
Enantiomer-specific PAF receptor blockade; eliminates confounding activity from (R)-enantiomer.
2
Binding kinetics profile
Time-dependent, slowly reversible antagonism supports sustained pathway inhibition studies.
3
PAF receptor signaling
Tool compound for PAFR-mediated inflammatory and allergic model research.

Generic Substitution Risks


Direct substitution of Modipafant with its racemate (UK-74,505) or alternative PAF antagonists (e.g., WEB-2086, SR 27417) is scientifically unjustifiable due to profound differences in stereochemical potency, binding kinetics, and in vivo efficacy. Modipafant's status as the purified (+)-enantiomer confers approximately double the intrinsic potency of the racemic mixture, as the (R)-enantiomer is essentially inactive [1]. Furthermore, its dihydropyridine scaffold confers a unique irreversible, time-dependent inhibition profile not observed with competitive antagonists like WEB-2086, leading to a prolonged duration of action that belies its short pharmacokinetic half-life [2]. These distinctions are not academic; they directly impact the interpretation of in vitro and in vivo studies, where the use of a racemate or a kinetically distinct antagonist can yield divergent or even contradictory results regarding the role of PAF in disease models [3].

Racemate (UK-74,505) substitution
Stereochemical potency difference may shift receptor blockade profile; racemate contains inactive (R)-enantiomer that can mask enantiomer-specific effects.
Competitive antagonist substitution
Irreversible binding kinetics differentiate Modipafant from competitive PAF antagonists (e.g., WEB-2086); time-dependent inhibition and prolonged receptor occupancy may not reproduce with competitive tools.

Head-to-Head Evidence


Stereochemical Potency vs. Racemate

Modipafant, as the (+)-enantiomer of UK-74,505, exhibits approximately twice the intrinsic potency of its racemic counterpart. This is a direct consequence of stereospecific binding to the PAF receptor, where the (R)-enantiomer is essentially inactive. This quantitative difference is consistently observed across functional assays [1].

Stereochemical Potency
Head-to-head
~2-fold higher than racemate (PAF-induced platelet aggregation)
Enantiomer-specific activity context
Inactive (R)-enantiomer eliminated
Stereochemistry PAF Antagonism Enantiomer Potency

Irreversible Binding Kinetics

UK-74,505 (the racemate, whose activity is driven by the Modipafant enantiomer) exhibits a time-dependent, irreversible inhibition of the PAF receptor, in stark contrast to the competitive antagonist WEB-2086. After a 60-minute preincubation, the IC50 for inhibiting PAF-induced platelet aggregation is 1.12 nM, a 23-fold improvement over the 15-minute preincubation value of 26.3 nM. WEB-2086 shows no such time-dependent potentiation (IC50 constant at 145.7 nM) [1].

Irreversible Binding Kinetics
Head-to-head
IC50 1.12 nM (60 min) vs 26.3 nM (15 min); 23-fold shift
Time-dependent inhibition context
Rabbit platelet assay; WEB-2086 IC50 constant
Receptor Kinetics Irreversible Antagonism Dihydropyridine

In Vivo Potency Advantage

The superior binding kinetics of the UK-74,505 scaffold (which includes Modipafant) translate directly into significantly enhanced in vivo efficacy. In a rat model of PAF-induced hypotension, UK-74,505 demonstrated an ED50 of 35 µg/kg (i.v.), which was 10-30 fold more potent than WEB-2086 across multiple in vivo models, including cutaneous vascular permeability in guinea pigs and PAF-induced lethality in mice [1].

In Vivo PAFR Blockade
Head-to-head
ED50 35 µg/kg i.v. (rat hypotension); 10-30 fold vs WEB-2086
Supports in vivo target engagement interpretation
Model-specific endpoint context
In Vivo Pharmacology Efficacy PAF-induced Hypotension

PK-PD Disconnect

Modipafant exhibits a unique pharmacokinetic-pharmacodynamic (PK-PD) disconnect. While its plasma half-life is short (mean t1/2 of 1-3 hours in rats and dogs), its duration of pharmacological action is prolonged due to slow dissociation kinetics from the PAF receptor [1]. This is a direct consequence of its irreversible binding mechanism. In contrast, antagonists with competitive kinetics would have a duration of action more closely tied to their plasma concentration.

PK-PD Dissociation
Context-dependent
Short t1/2 (1-3 h) with prolonged pharmacodynamic action
Slow dissociation kinetics context
Qualitative class-level observation
Pharmacokinetics Pharmacodynamics Duration of Action

Modipafant Research Applications


Chronic Inflammation PAFR Studies

Due to its stereochemical purity and irreversible binding kinetics, Modipafant is the preferred tool for long-term in vivo studies where sustained, high-level PAFR blockade is required to unravel the receptor's role in chronic pathologies. Its prolonged duration of action, which is independent of its short plasma half-life, ensures consistent target engagement with once-daily oral dosing [1]. This is in contrast to competitive antagonists like WEB-2086, where receptor occupancy fluctuates with plasma drug levels, potentially leading to incomplete target coverage and variable results. The pure (+)-enantiomer also eliminates any confounding biological activity from the (R)-enantiomer present in the racemate UK-74,505 [2].

In Vitro PAF Antagonism Control

Modipafant serves as a superior positive control in cell-based assays for PAF receptor activity. Its time-dependent, irreversible inhibition provides a clear, sustained signal for maximal receptor blockade that can be used to benchmark the efficacy of novel antagonists [1]. Furthermore, because it is the active enantiomer, it produces a maximal effect at approximately half the concentration required for the racemate, allowing for more economical use and reducing the risk of off-target effects at high concentrations [2].

PK-PD Disconnect Research

The unique pharmacokinetic-pharmacodynamic profile of Modipafant—characterized by a short plasma half-life (t1/2 = 1-3 h) but a prolonged duration of action [1]—makes it an ideal model compound for studying the impact of slow receptor dissociation kinetics on in vivo efficacy. It provides a well-characterized system to teach or investigate how drug effect can persist long after the drug has been cleared from the circulation, a concept central to the design of long-acting therapeutics.

Application
Selection Property
Validation Focus
PAFR signaling in chronic inflammation models
Sustained receptor occupancy via slowly reversible binding
Consistency of PAFR blockade across dosing intervals
In vitro PAFR antagonist benchmarking
Enantiomer-specific maximal inhibition
Concentration-response reproducibility and time-dependency
PK-PD dissociation research
Slow receptor dissociation kinetics
Duration of pharmacological action vs. plasma clearance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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